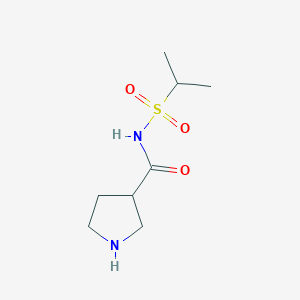![molecular formula C11H9N3O2 B12075769 Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 952182-34-2](/img/structure/B12075769.png)
Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a cyano group and a methyl ester group attached. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group to other functional groups like amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield amines, while substitution reactions can introduce various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: It is explored for its potential as a drug candidate, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Indole derivatives: Indoles have a similar fused ring system and exhibit a wide range of biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocycle and are known for their biological activities.
Uniqueness: Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and methyl ester groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
952182-34-2 |
|---|---|
Molekularformel |
C11H9N3O2 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
methyl 6-cyano-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-14-9-3-7(5-12)6-13-8(9)4-10(14)11(15)16-2/h3-4,6H,1-2H3 |
InChI-Schlüssel |
NSKMQRPJCROLJW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C=C(C=N2)C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine](/img/structure/B12075686.png)
![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)


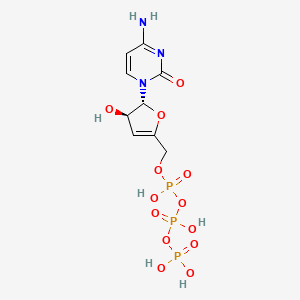
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)


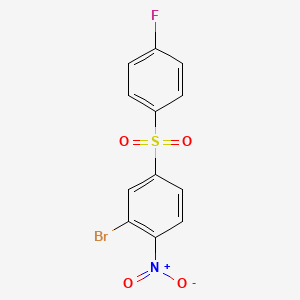
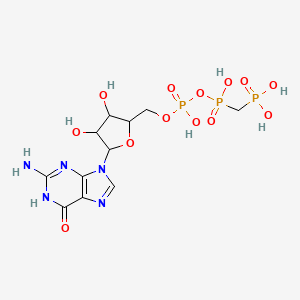
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
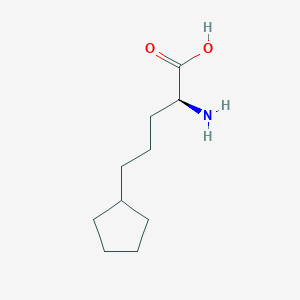
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)
